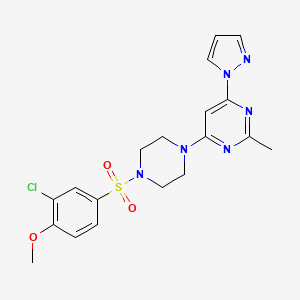
4-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H21ClN6O3S and its molecular weight is 448.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a novel piperazine derivative with significant potential in pharmacology. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C18H21ClN2O4S
- Molar Mass : 396.89 g/mol
- CAS Number : 606097-83-0
- Density : 1.323 g/cm³ (predicted)
- Boiling Point : 574.1 °C (predicted)
- pKa : 5.57 (predicted)
Antibacterial Activity
Recent studies have demonstrated that compounds featuring the piperazine moiety exhibit notable antibacterial properties. The synthesized derivatives, including the target compound, were evaluated against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Escherichia coli | Moderate |
| Staphylococcus aureus | Weak |
| Pseudomonas aeruginosa | Moderate |
The presence of the sulfonamide group enhances the antibacterial efficacy, as shown in related studies where sulfonamide derivatives displayed effective inhibition against Gram-positive bacteria .
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. The results indicate that it possesses significant inhibitory action, which is critical for therapeutic applications in neurodegenerative diseases and urea cycle disorders.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
These findings suggest that the compound could be a promising candidate for further development as an enzyme inhibitor .
Anticancer Potential
Preliminary in vitro studies have suggested that the compound may exhibit anticancer properties. Structure-activity relationship (SAR) analyses indicate that modifications to the piperazine and pyrimidine rings can enhance cytotoxicity against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate these pathways .
Case Studies
-
Synthesis and Evaluation of Piperazine Derivatives
A study synthesized several piperazine derivatives, including our target compound, and evaluated their biological activities. The results indicated that modifications to the phenyl and sulfonyl groups significantly influenced antibacterial and enzyme inhibitory activities . -
Antimicrobial Screening
Another investigation focused on a series of pyrimidine derivatives similar to our compound, revealing potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features such as the methoxy group in enhancing bioactivity .
科学研究应用
Anti-inflammatory Applications
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties. For instance, the synthesis of various pyrazolo derivatives has shown promising results in reducing inflammation in animal models. In particular, compounds derived from pyrazolo[3,4-d]pyrimidine structures have been reported to possess lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, making them safer alternatives for treating inflammatory conditions .
Case Study: Pharmacological Screening
In a pharmacological screening study, several compounds were evaluated for their ability to inhibit prostaglandin synthesis, which is crucial in the inflammatory response. The results indicated that compounds with the pyrazolo[3,4-d]pyrimidine nucleus demonstrated potent inhibition of plasma prostaglandin E2 levels at varying doses .
Anticancer Properties
The compound's structural characteristics allow it to function as an antitumor agent. Pyrazolo[1,5-a]pyrimidines have been identified as effective scaffolds for anticancer drug development due to their ability to inhibit specific enzymes involved in cancer progression.
Research Findings
Research published in various journals highlights the anticancer potential of pyrazolo derivatives through their interaction with various molecular targets. A systematic review indicates that modifications to the pyrazolo scaffold can enhance its selectivity and potency against different cancer types .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit enzymes such as xanthine oxidase and cyclooxygenases (COX), which are involved in metabolic pathways relevant to inflammation and oxidative stress.
Enzymatic Activity
Inhibitory assays have demonstrated that derivatives of this compound can effectively reduce enzyme activity at low concentrations, suggesting a high degree of potency . This property is particularly beneficial for developing treatments for conditions like gout and other metabolic disorders.
属性
IUPAC Name |
4-[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3S/c1-14-22-18(13-19(23-14)26-7-3-6-21-26)24-8-10-25(11-9-24)30(27,28)15-4-5-17(29-2)16(20)12-15/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCZTEREJDMYCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













